
5-Bromo-4-(3-quinolyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “MFCD33022757” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mayer–rod coating: This method involves coating a substrate with a solution containing the compound, followed by drying and curing.
Spin coating: A technique where a solution of the compound is deposited onto a spinning substrate, resulting in a thin, uniform film.
Spray coating: This involves spraying a solution of the compound onto a substrate, allowing for the formation of a thin film.
Vacuum filtration: A method where the compound is filtered through a membrane under vacuum, producing a uniform film.
Industrial Production Methods
Industrial production methods for MFCD33022757 would likely involve large-scale versions of the above techniques, optimized for efficiency and yield. These methods ensure the compound is produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD33022757 can undergo several types of chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
MFCD33022757 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the production of materials with specific characteristics, such as coatings or films.
Wirkmechanismus
The mechanism by which MFCD33022757 exerts its effects involves interactions with molecular targets and pathways. While specific details are not available, similar compounds often act by:
Binding to specific receptors: Triggering a cascade of biochemical events.
Inhibiting or activating enzymes: Affecting metabolic pathways.
Modulating gene expression: Influencing cellular functions and responses.
Eigenschaften
Molekularformel |
C13H8BrN3O |
|---|---|
Molekulargewicht |
302.13 g/mol |
IUPAC-Name |
5-bromo-4-quinolin-3-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8BrN3O/c14-13-12(16-11(7-18)17-13)9-5-8-3-1-2-4-10(8)15-6-9/h1-7H,(H,16,17) |
InChI-Schlüssel |
UKNJRVLTYYXYOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(NC(=N3)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


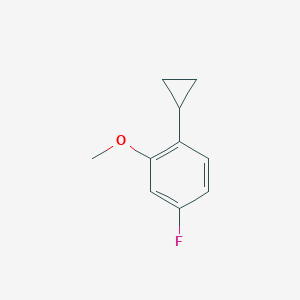


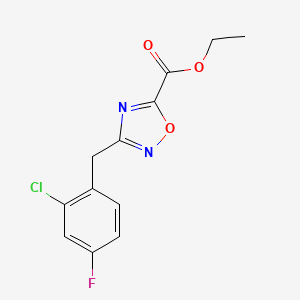
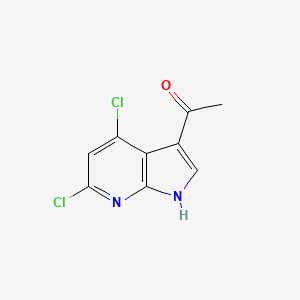
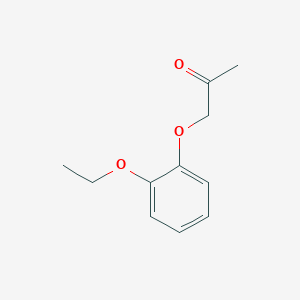
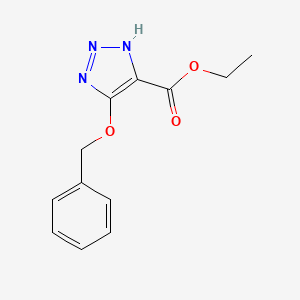
![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
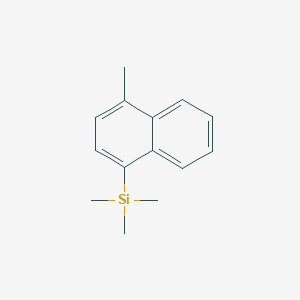
![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)
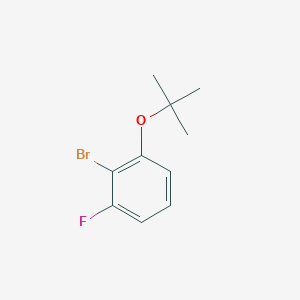

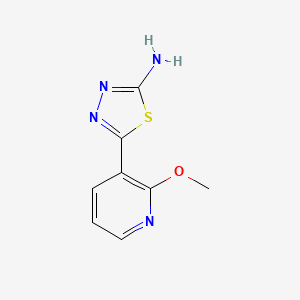
![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
